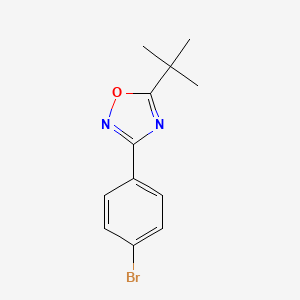

3-(4-Bromphenyl)-5-tert-butyl-1,2,4-oxadiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a tert-butyl group

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its heterocyclic structure.

Materials Science: The compound can be used in the development of liquid crystalline materials and polymers.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with tert-butyl isocyanate under suitable conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in a solvent like toluene or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazole ring.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another related compound with a pyrazoline ring.

Biologische Aktivität

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS 676131-65-0) is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is C₁₂H₁₃BrN₂O, with a molecular weight of 281.1 g/mol. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can inhibit various cancer cell lines. For instance:

- A study reported that a related oxadiazole compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Lung Adenocarcinoma (LXFA 629) | TBD |

| Human Melanoma (MEXF 462) | TBD |

2. Mechanisms of Action

The mechanisms through which oxadiazoles exert their anticancer effects include:

- Inhibition of Key Enzymes: Oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase—key players in cancer cell proliferation .

- Induction of Apoptosis: Some studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

3. Antioxidant Properties

Research has also highlighted the antioxidant potential of oxadiazole compounds. A study indicated that certain derivatives exhibited antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer properties of various oxadiazole derivatives against several cancer cell lines:

- Compounds Tested: Various substituted oxadiazoles including those with bromine and tert-butyl groups.

- Findings: The compounds showed varying degrees of cytotoxicity with some exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how modifications in the oxadiazole structure affect biological activity:

- Key Observations: The introduction of electron-withdrawing groups enhanced anticancer activity while steric hindrance from bulky groups like tert-butyl influenced solubility and bioavailability.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676131-65-0 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.